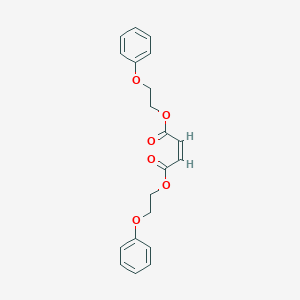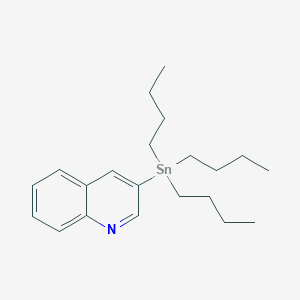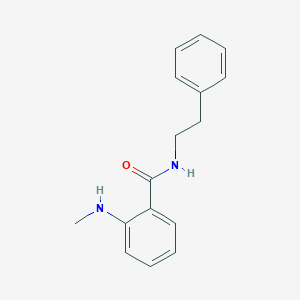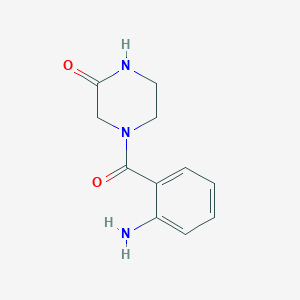
4-tert-butyl-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-phenoxyphenyl)benzamide, commonly known as TBPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of a specific type of ion channel called the transient receptor potential vanilloid 1 (TRPV1). This ion channel plays an important role in pain perception and has been implicated in various diseases such as chronic pain, inflammation, and cancer.
Mechanism of Action
TBPPB activates 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel protein, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that lead to the physiological and pathological effects of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation.
Biochemical and Physiological Effects
TBPPB has been shown to induce pain and inflammation in animal models by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It has also been shown to induce apoptosis in cancer cells by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. TBPPB has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in various tissues and diseases.
Advantages and Limitations for Lab Experiments
TBPPB has several advantages for lab experiments. It is a potent and selective activator of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels, which makes it a useful tool compound for studying the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It is also relatively easy to synthesize using commercially available starting materials. However, TBPPB has some limitations for lab experiments. It is a small molecule that may not penetrate cell membranes easily, which limits its use in studying intracellular 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It also has a short half-life in vivo, which may limit its use in animal studies.
Future Directions
TBPPB has opened up new avenues for research into the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. Future research directions could include the development of more potent and selective 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activators, the study of the intracellular signaling pathways triggered by 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation, and the development of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide-based therapies for pain, inflammation, and cancer.
Synthesis Methods
TBPPB can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 4-phenoxyaniline with tert-butyl bromoacetate to form 4-tert-butylphenyl 2-bromoacetate. This intermediate is then reacted with 4-fluorobenzoic acid to form 4-tert-butyl-N-(4-phenoxyphenyl)benzamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
TBPPB has been extensively studied in scientific research due to its ability to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels are expressed in various tissues and play an important role in pain perception, inflammation, and cancer. TBPPB has been shown to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in a dose-dependent manner and has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels.
properties
CAS RN |
287943-44-6 |
|---|---|
Product Name |
4-tert-butyl-N-(4-phenoxyphenyl)benzamide |
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,3)18-11-9-17(10-12-18)22(25)24-19-13-15-21(16-14-19)26-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,25) |
InChI Key |
RDGPCRBQMZKLTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



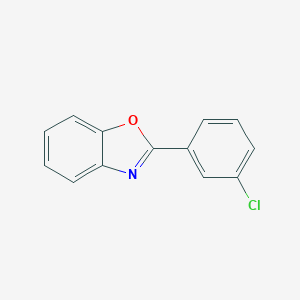
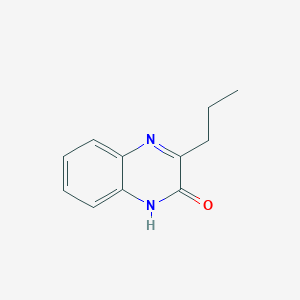


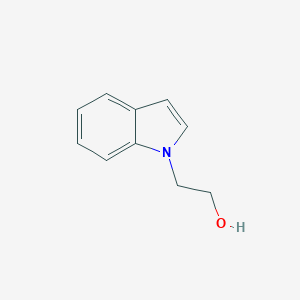
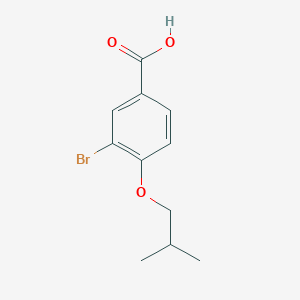
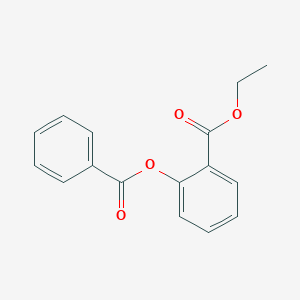


![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
